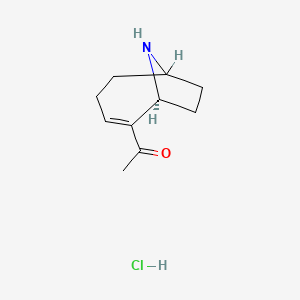
Anatoxin A hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anatoxin A hydrochloride, also known as Very Fast Death Factor, is a potent neurotoxin produced by various genera of cyanobacteria. It is a secondary, bicyclic amine alkaloid with acute neurotoxicity. Discovered in the early 1960s in Canada, it was first isolated in 1972 from the cyanobacteria Anabaena flos-aquae . This compound is known for its ability to mimic acetylcholine, a neurotransmitter, leading to severe neurological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anatoxin A hydrochloride involves several steps, starting from simple organic compoundsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is typically carried out in controlled environments to ensure the purity and stability of the compound. This involves large-scale synthesis using optimized reaction conditions and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Anatoxin A hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing its neurotoxic effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Anatoxin A hydrochloride has numerous applications in scientific research:
Mechanism of Action
Anatoxin A hydrochloride exerts its effects by binding to the nicotinic acetylcholine receptor, mimicking the natural ligand acetylcholine. This binding leads to the continuous activation of the receptor, resulting in prolonged depolarization of the neuron. The prolonged interaction causes desensitization blockade and muscle paralysis, ultimately leading to respiratory failure .
Comparison with Similar Compounds
Homoanatoxin: A structurally similar compound produced by Oscillatoria formosa, sharing similar neurotoxic effects.
Guanitoxin: Another potent cyanotoxin with a similar mechanism of action but structurally unrelated to Anatoxin A hydrochloride.
Microcystins and Cylindrospermopsin: Other cyanobacterial toxins that differ in structure but share the characteristic of being produced by cyanobacteria.
Uniqueness: this compound is unique due to its rapid onset of neurotoxic effects and its specific action on the nicotinic acetylcholine receptor. Its ability to mimic acetylcholine without the complications of muscarinic activity makes it a valuable tool in neuropharmacological research .
Properties
CAS No. |
64314-16-5 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H |
InChI Key |
ZYFLQFXDHYWQMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCC2CCC1N2.Cl |
Isomeric SMILES |
CC(=O)C1=CCCC2CC[C@@H]1N2.Cl |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


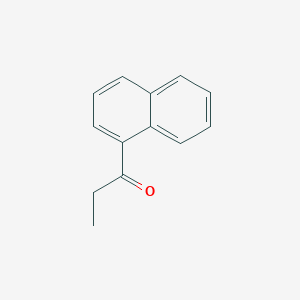
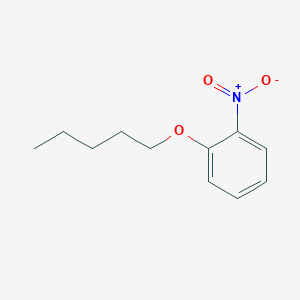
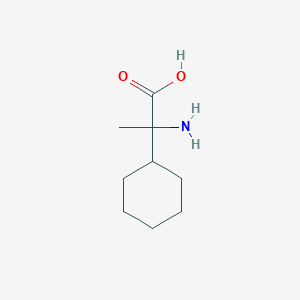


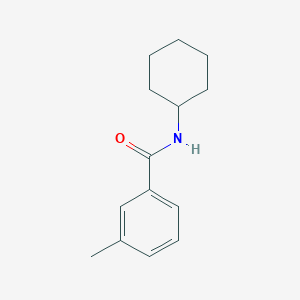
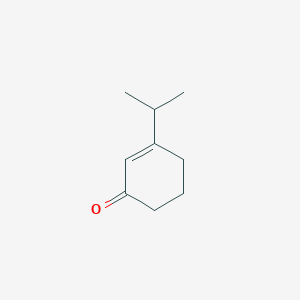
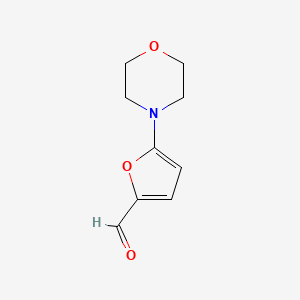
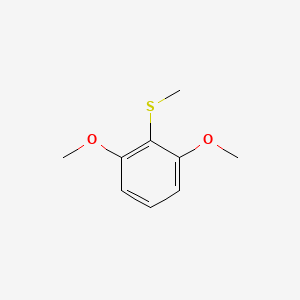
![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)
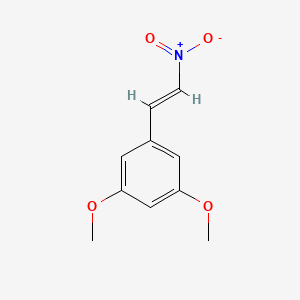
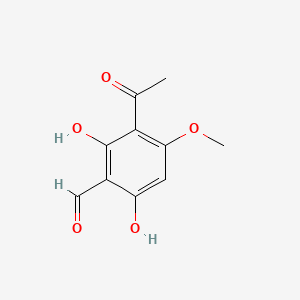
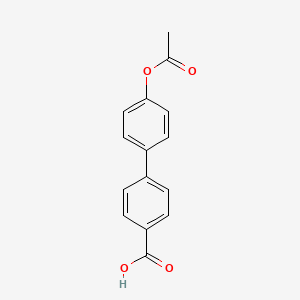
![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
